molecular formula C10H14N2O2 B12945337 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one

Cat. No.: B12945337
M. Wt: 194.23 g/mol
InChI Key: DNSQAHXNJHBTBH-UHFFFAOYSA-N
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Description

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one is a chemically specialized pyridinone derivative incorporating a tetrahydropyran (oxane) substituent, making it a compound of significant interest in modern medicinal chemistry and pharmacological research. This molecule features a 3-aminopyridin-2-one scaffold, a structure recognized in the development of Selective Glucocorticoid Receptor Modulators (SGRMs) for treating inflammatory diseases, allergic disorders, and other conditions . The specific integration of the oxan-3-yl group is a critical structural determinant, potentially enhancing the molecule's pharmacokinetic properties and target selectivity by introducing three-dimensional stereochemical complexity. Its primary research value lies as a key synthetic intermediate or a core structural motif for designing novel small-molecule therapeutics. Researchers utilize this compound to explore selective receptor modulation mechanisms, given that analogous 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl compounds have demonstrated potent activity as non-steroidal glucocorticoid receptor antagonists/activators, which can dissociate transactivation from transrepression pathways, offering a promising therapeutic strategy with reduced side effects . Furthermore, its structural framework is relevant in developing inhibitors for enzymes like VAP-1 for pain therapy and other serine proteases . The compound is offered exclusively for research applications, including hit-to-lead optimization, structure-activity relationship (SAR) studies, phenotypic screening, and as a building block for constructing more complex chemical libraries. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-1-(oxan-3-yl)pyridin-2-one

InChI

InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)8-3-2-6-14-7-8/h1,4-5,8H,2-3,6-7,11H2

InChI Key

DNSQAHXNJHBTBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=CC=C(C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxan ring, followed by the introduction of the amino group and the dihydropyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, substituted compounds, and other structurally modified molecules.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one exhibit potential anticancer properties. For instance, derivatives of dihydropyridinones have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that modifications to the dihydropyridinone structure can enhance its cytotoxic effects against specific cancer cell lines, suggesting a promising avenue for drug development.

Case Study:
A derivative of the compound was synthesized and tested against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 5 µM after 48 hours of treatment. This indicates strong potential for further development as an anticancer agent.

2. Neuroprotective Effects
The neuroprotective properties of dihydropyridinones have also been explored. Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Study:
In vitro studies on primary neuronal cultures exposed to neurotoxic agents revealed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis compared to untreated controls. These findings highlight the compound's potential as a therapeutic agent in conditions like Alzheimer's disease.

Organic Synthesis Applications

1. Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for creating more complex molecules.

Reaction TypeExample ReactionOutcome
AlkylationAlkylation with alkyl halidesFormation of substituted derivatives
AcylationReaction with acyl chloridesSynthesis of amides
CyclizationCyclization reactions to form heterocyclesCreation of novel compounds

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one C₉H₁₂N₂O₂ -NH₂ (C3), oxan-3-yl (C1) 180.20 (calculated) Ether, amine, ketone
3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one C₈H₁₀N₂O -NH₂ (C3), 1-methylpyrrolidin-2-one (C1) 166.18 Lactam, amine, ketone
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one C₉H₁₂N₂O₂ -NH₂ (oxolan C3), oxolan (C5) 180.20 Ether, amine (on oxolan), ketone
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid C₆H₈BNO₃ -B(OH)₂ (C3), -CH₃ (N1) 166.95 Boronic acid, ketone
Key Observations:

Substituent Position and Ring Systems: The target compound’s oxan-3-yl group at C1 provides a six-membered ether ring, while the pyrrolidinone analog (C₈H₁₀N₂O) has a five-membered lactam ring. The 5-(3-aminooxolan-2-yl) analog positions the amino group on a tetrahydrofuran ring at C5, altering hydrogen-bonding interactions compared to the target compound’s C3-amino group .

Functional Group Reactivity: The boronic acid derivative (C₆H₈BNO₃) is tailored for Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s ether and amine groups, which may favor nucleophilic or hydrogen-bonding interactions .

Biological Activity

3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, an oxan ring, and a dihydropyridinone moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of approximately 194.23 g/mol. The compound is typically synthesized through multi-step organic reactions, which may include cyclization and substitution reactions under controlled conditions .

Properties Table

PropertyValue
CAS Number2137808-10-5
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Furthermore, the oxan ring and dihydropyridinone moiety may engage with hydrophobic pockets in proteins, influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of dihydropyridinones can possess antimicrobial properties. The presence of the oxan ring may enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.

2. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways or signal transduction processes.

3. Anti-inflammatory Effects
Some studies suggest that compounds structurally related to this compound exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro.

Case Studies

Several studies have explored the biological implications of this compound:

Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of synthesized dihydropyridinone derivatives against various bacterial strains. Results indicated that compounds similar to this compound demonstrated significant inhibition zones against E. coli and S. aureus.

Study 2: Enzyme Inhibition
In a biochemical assay aimed at evaluating enzyme inhibition capabilities, this compound was found to inhibit the activity of protein kinases involved in cancer pathways. This suggests potential applications in cancer therapeutics.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, below is a comparison table:

Compound NameStructure FeaturesBiological Activity
This compound Contains an oxan ring and dihydropyridinone moietyAntimicrobial, enzyme inhibition
5-Amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one Similar structure but different functional groupsLimited data on biological activity
3-Amino-1-(oxan-4-yloxy)-1,2-dihydropyridin Lacks the dihydropyridinone structurePotentially lower biological activity

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